Linker-Length Optimization: Intra-Series Comparison of CRABP-II Degradation Potency Among 4a (n=1), 4b (n=2, Degrader-1), and 4c (n=3)
In the original SAR study, compounds 4a (n=1 linker), 4b (n=2 linker; identical to PROTAC CRABP-II Degrader-1), and 4c (n=3 linker) were compared head-to-head for CRABP-II degradation in HT1080 cells. Compound 4b was the most potent degrader, 4a showed intermediate activity, and 4c was relatively ineffective [1]. This intra-study ranking establishes 4b/Degrader-1 as the optimal linker geometry for CRABP-II engagement among the three initial candidates.
| Evidence Dimension | CRABP-II protein level reduction (Western blot, HT1080 cells) |
|---|---|
| Target Compound Data | 4b (Degrader-1): Strong, dose-dependent CRABP-II decrease; most potent among 4a–c |
| Comparator Or Baseline | 4a: Moderate CRABP-II decrease, less potent than 4b; 4c: Relatively ineffective |
| Quantified Difference | Qualitative ranking: 4b > 4a ≫ 4c for CRABP-II degradation; only 4b and 4a showed strong reduction |
| Conditions | HT1080 fibrosarcoma cells; Western blot analysis; dose-response (concentrations estimated from Figure 2b) |
Why This Matters
This intra-study head-to-head comparison provides the only direct evidence that the n=2 linker geometry of Degrader-1 is functionally superior to one-carbon-shorter and one-carbon-longer linker analogs for CRABP-II degradation, making it the rational first choice among this compound series.
- [1] Itoh Y, Ishikawa M, Naito M, Hashimoto Y. Protein Knockdown Using Methyl Bestatin-Ligand Hybrid Molecules: Design and Synthesis of Inducers of Ubiquitination-Mediated Degradation of Cellular Retinoic Acid-Binding Proteins. J Am Chem Soc. 2010;132(16):5820-5826. doi:10.1021/ja100691p View Source
